molecular formula C12H14N2O B12880476 2-(1-Pyrrolidinylimino)acetophenone CAS No. 24342-45-8

2-(1-Pyrrolidinylimino)acetophenone

Cat. No.: B12880476
CAS No.: 24342-45-8
M. Wt: 202.25 g/mol
InChI Key: BHSRBJWYRHNBNG-JLHYYAGUSA-N
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Description

1-Phenyl-2-(pyrrolidin-1-ylimino)ethanone is an organic compound with the molecular formula C12H14N2O It is a member of the aryl ketone family and is characterized by the presence of a phenyl group attached to a pyrrolidin-1-ylimino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-2-(pyrrolidin-1-ylimino)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of phenylacetic acid with pyrrolidine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate imine, which is then reduced to yield the desired product .

Industrial Production Methods

Industrial production of 1-Phenyl-2-(pyrrolidin-1-ylimino)ethanone typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(pyrrolidin-1-ylimino)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenyl-2-(pyrrolidin-1-ylimino)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(pyrrolidin-1-ylimino)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-2-(pyrrolidin-1-ylimino)ethanone is unique due to its specific imine functionality, which imparts distinct reactivity and potential biological activity compared to its analogs .

Properties

CAS No.

24342-45-8

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

(2E)-1-phenyl-2-pyrrolidin-1-yliminoethanone

InChI

InChI=1S/C12H14N2O/c15-12(11-6-2-1-3-7-11)10-13-14-8-4-5-9-14/h1-3,6-7,10H,4-5,8-9H2/b13-10+

InChI Key

BHSRBJWYRHNBNG-JLHYYAGUSA-N

Isomeric SMILES

C1CCN(C1)/N=C/C(=O)C2=CC=CC=C2

Canonical SMILES

C1CCN(C1)N=CC(=O)C2=CC=CC=C2

Origin of Product

United States

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